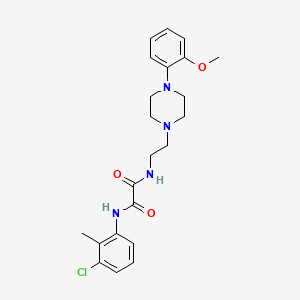

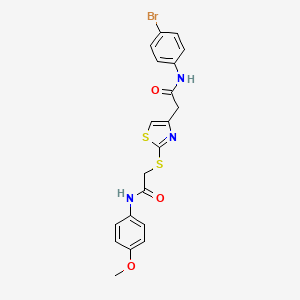

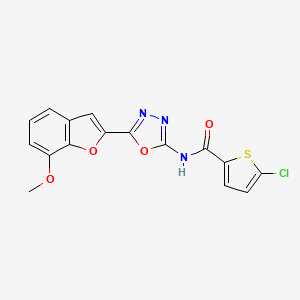

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O3 and its molecular weight is 430.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

WAY-100635 and GR127935: Effects on 5-HT Neurons

WAY-100635, a compound structurally similar to the one , has been extensively studied for its effects on 5-hydroxytryptamine (5-HT, serotonin)-containing neurons. It is identified as a potent and selective 5-HT1A receptor antagonist. This specificity suggests its utility in neuroscience research, particularly in the study of serotonin's role in mood regulation, anxiety, and other psychiatric disorders. The research indicates that WAY-100635 can effectively distinguish between the inhibitory actions of different compounds on 5-HT neuronal firing, highlighting its potential as a tool in psychopharmacological research (Craven, Grahame-Smith, & Newberry, 1994).

Evaluation of [O-methyl-3H]WAY-100635 as an In Vivo Radioligand

Further research into WAY-100635 evaluated its potential as a radioligand for positron emission tomography (PET) imaging of 5-HT1A receptors in the brain. The study demonstrated that radiolabeled WAY-100635 shows rapid clearance from plasma but significant retention in the brain, particularly in 5-HT1A receptor-rich regions. This finding underscores its application in clinical and pharmacological investigations of central 5-HT1A receptors, providing a non-invasive method to study receptor distribution and function in vivo (Hume et al., 1994).

Synthesis of 2-(4-Substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic Agents

Another related study focused on the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, demonstrating significant antihistaminic activity. This research provides insights into the chemical modifications that enhance pharmacological activity, relevant to the development of new therapeutic agents targeting histamine receptors. The structure-activity relationship analysis revealed the importance of the oxygen atom in certain substituents for potent antihistaminic activity, offering a foundation for future drug development projects (Iemura et al., 1986).

Discovery, Synthesis, and Bioactivity of Bis(heteroaryl)piperazines

Research on bis(heteroaryl)piperazines, including compounds with piperazine elements, highlighted their potent activity as non-nucleoside HIV-1 reverse transcriptase inhibitors. This study exemplifies the application of similar compounds in antiviral research, particularly in the search for effective treatments against HIV. The exploration of different substituted aryl moieties provided insights into the structural requirements for enhancing antiviral activity, contributing to the ongoing efforts in antiretroviral drug development (Romero et al., 1994).

Properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O3/c1-16-17(23)6-5-7-18(16)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)19-8-3-4-9-20(19)30-2/h3-9H,10-15H2,1-2H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOHOPMPMFJIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2706414.png)

![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)

![N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2706426.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2706431.png)